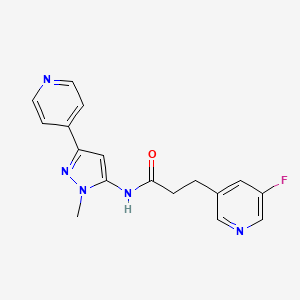![molecular formula C19H28N2O B7641206 1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7641206.png)
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one acts as a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This results in an increase in dopaminergic neurotransmission, which is associated with the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the central nervous system, resulting in various biochemical and physiological effects. It increases the release of dopamine in the nucleus accumbens, which is the reward center of the brain, leading to feelings of pleasure and euphoria. This compound also affects the levels of other neurotransmitters, such as serotonin and norepinephrine, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, such as its high toxicity and potential for abuse. Therefore, caution must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for 1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one research, including the development of new compounds based on its structure that may have improved pharmacological properties. Additionally, further studies are needed to understand the long-term effects of this compound on the central nervous system and its potential therapeutic applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has unique properties and a mechanism of action that makes it valuable for scientific research. It acts as a dopamine reuptake inhibitor and has significant effects on the central nervous system. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, this compound has the potential to contribute to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one can be synthesized through a multistep process involving the reaction of 4-piperidone with 2-methyl-2-phenylpropyl bromide. The resulting product is purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one is widely used in scientific research as a reference compound for studying the mechanism of action of other piperidine derivatives. It is also used as a starting material for the synthesis of other compounds with similar properties. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, depression, and anxiety disorders.
Propiedades
IUPAC Name |
1-[1-(2-methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-19(2,16-7-4-3-5-8-16)15-20-13-10-17(11-14-20)21-12-6-9-18(21)22/h3-5,7-8,17H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJHLDRPAZRKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)N2CCCC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)


![N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7641161.png)
![N-[2-[(6-methylpyridin-2-yl)amino]ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641169.png)
![2-ethyl-2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]butanoic acid](/img/structure/B7641175.png)
![2-[Cyclopentyl-[(1-methyl-3-phenylpyrazol-4-yl)methyl]amino]acetamide](/img/structure/B7641180.png)
![2-Amino-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7641187.png)
![2,2,5,5-tetramethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]oxolan-3-amine](/img/structure/B7641192.png)
![N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide](/img/structure/B7641194.png)
![3-methylsulfinyl-N-[1-(3-methylthiophen-2-yl)ethyl]butan-1-amine](/img/structure/B7641198.png)
![1-(1-methylpyrazol-4-yl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]propan-1-amine](/img/structure/B7641226.png)
![N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B7641229.png)